molecular formula C21H21N3O5 B4927881 4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B4927881
M. Wt: 395.4 g/mol
InChI Key: WFMTYWBEEBZPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.14812078 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the pyrimidine family and has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C22H23N3O4
  • Molecular Weight: 389.43 g/mol
  • IUPAC Name: this compound

Research indicates that compounds similar to this pyrimidine derivative exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity: Pyrimidine derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The presence of methoxy groups enhances their interaction with microbial cell membranes.
  • Antiviral Effects: Studies have demonstrated that pyrimidine compounds can inhibit viral replication by targeting nucleotide biosynthesis pathways essential for viral proliferation .
  • Anticancer Properties: Some pyrimidine derivatives have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .

Biological Activity Overview

Biological Activity Mechanism Effectiveness Reference
AntimicrobialDisruption of cell membrane integrityEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibition of nucleotide biosynthesisSignificant reduction in viral load in vitro
AnticancerInduction of apoptosis in tumor cellsHigh efficacy in various cancer cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial effects of several pyrimidine derivatives, including the target compound. Results indicated a notable inhibition of bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity : In vitro tests demonstrated that the compound significantly inhibited the replication of Hepatitis E virus (HEV) by targeting early steps in the nucleotide biosynthesis pathway. This highlights its potential as an antiviral agent .
  • Anticancer Research : A recent study explored the effects of this compound on A431 vulvar epidermal carcinoma cells. The results showed a dose-dependent decrease in cell viability with an IC50 value around 25 µM, suggesting potent anticancer activity .

Properties

IUPAC Name

4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-28-8-7-24-19-18(20(26)23-21(24)27)15-9-13(10-17(25)16(15)11-22-19)12-3-5-14(29-2)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMTYWBEEBZPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.